Methyl 2-amino-5-fluoronicotinate
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Overview
Description
Methyl 2-amino-5-fluoronicotinate is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a fluorine atom at the 5-position on the pyridine ring. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-fluoronicotinate involves several steps. One common method includes the reaction of isopropylamine with sulfonic chloride acid and triethylamine in 1,2-dichloroethane at 0-10°C for 10 minutes. This is followed by the addition of methyl 2-amino-5-fluoropyridine-3-carboxylate and heating the mixture at 35°C for 30 minutes. Finally, the mixture is treated with trichlorophosphate in 1,2-dichloroethane at 35-55°C .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, involving similar reaction conditions but with optimized parameters for large-scale production. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
Methyl 2-amino-5-fluoronicotinate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-amino-5-fluoronicotinate include:
- Ethyl 2-amino-5-fluoronicotinate
- 2-Amino-5-fluoronicotinic acid
- Methyl 2-amino-5-fluoroisonicotinate
- 2-Amino-5-fluoronicotinamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 2-amino-5-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRWKPZLCURFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855775 |
Source
|
Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-54-4 |
Source
|
Record name | Methyl 2-amino-5-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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